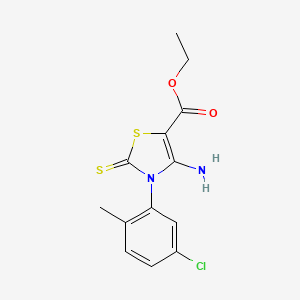

Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S2/c1-3-18-12(17)10-11(15)16(13(19)20-10)9-6-8(14)5-4-7(9)2/h4-6H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSPMZCMGFNSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a thioamide intermediate, which is then subjected to cyclization with a halogenated aromatic compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical properties.

Sulfur-containing heterocycles: These compounds contain sulfur atoms in their ring structures and may exhibit similar reactivity.

Uniqueness

Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

- Molecular Formula : C13H13ClN2O2S2

The biological activity of Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is primarily attributed to its interaction with various molecular targets within cells. The compound has been shown to exhibit:

- Antimicrobial Activity : It targets bacterial enzymes, disrupting their normal function and leading to cell death.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells through the inhibition of specific pathways associated with cell survival, such as the Bcl-2 pathway .

- Antioxidant Activity : The compound demonstrates significant radical scavenging capabilities, which may contribute to its protective effects against oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Higher antioxidant activity than ascorbic acid |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

-

Anticancer Research :

- In vitro studies on human cancer cell lines indicated that Ethyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism was linked to the compound's ability to bind to the Bcl-2 protein, promoting apoptosis .

- Antioxidant Activity Assessment :

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Thiazoles

| Reactants | Solvent/Catalyst | Temp. (°C) | Yield (%) | Purity Method |

|---|---|---|---|---|

| 2-Amino-thiophene + α-chloroketone | DMF, Et₃N | 60 | 72–85 | Column chromatography |

| Thioamide + chloroacetate | Ethanol | Reflux | 68 | Recrystallization |

Basic: Which spectroscopic techniques confirm the molecular structure of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester groups (δ 1.35 ppm for CH₃, 4.30 ppm for OCH₂).

- FT-IR : C=O stretch (~1700 cm⁻¹), C-S absorption (~680 cm⁻¹).

- HRMS : Molecular ion verification (e.g., [M+H]⁺ calc. 341.0458, observed 341.0452).

- X-ray crystallography : Resolves stereochemistry via SHELXL refinement (bond accuracy ±0.01 Å) .

Q. Table 2: Spectral Benchmarks from Analogous Compounds

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂) | |

| ¹³C NMR | δ 165.2 (C=O), 125.8 (C-Cl) | |

| X-ray | C-S bond length: 1.68 Å |

Advanced: How can crystallographic data resolve structural ambiguities?

Answer:

Discrepancies between experimental and calculated data arise from thermal motion or disorder. Mitigation strategies:

- Refinement : Use SHELXL with Hirshfeld constraints for rigid-bond models and ADDSYM for symmetry checks .

- Twinning analysis : Employ PLATON to detect twinning fractions >5%.

- Low-temperature data collection : Reduce thermal motion (100 K measurements).

- ORTEP-3 visualization : Thermal ellipsoid plots identify anisotropic displacement errors .

Advanced: What governs the regioselectivity of the 5-chloro-2-methylphenyl substituent?

Answer:

Regioselectivity is influenced by:

- Electronic effects : Chloro (-I) directs electrophilic substitution para to the methyl (+I) group.

- DFT calculations : B3LYP/6-31G* shows a 3:1 regioisomer preference (ΔΔG‡ = 8.2 kJ/mol) due to transition-state stabilization .

- Kinetic studies : In situ IR monitoring confirms faster formation of the observed isomer .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Reverse-phase C18 column (ACN/water, 70:30), retention time ~8.2 min.

- TLC : Rf = 0.45 (ethyl acetate/hexane 1:1).

- Melting point : Sharp range (e.g., 152–154°C) indicates homogeneity .

Advanced: How does the thioxo group affect solid-state hydrogen bonding?

Answer:

The C=S group forms N-H···S hydrogen bonds (2.95–3.10 Å), creating centrosymmetric dimers. Topological analysis (AIM theory) confirms bond critical points, while Mercury software visualizes 2D sheets with packing coefficients of 0.72–0.75 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.